3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid, AldrichCPR is a unique chemical compound that has garnered interest in various fields of scientific research This compound is known for its distinct structure, which includes a thioether linkage and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid typically involves the reaction of 2-(methyl(phenyl)amino)-2-oxoethyl chloride with thiopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings. Industrial production would also require optimization of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid involves its interaction with specific molecular targets. The thioether and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- 3-amino-2-[(2-methylphenyl)methyl]propanoic acid
- 2-Methyl-3-[methyl(phenyl)amino]propanoic acid
Uniqueness
3-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thioether linkage and propanoic acid moiety differentiate it from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
3-[2-(N-methylanilino)-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H15NO3S/c1-13(10-5-3-2-4-6-10)11(14)9-17-8-7-12(15)16/h2-6H,7-9H2,1H3,(H,15,16) |
InChI Key |
SGLGECPJTILPPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.